cis-1,2-Diaminocyclohexane

Asymmetric Epoxidation Titanium Catalysis Chiral Ligands

Why cis-1,2-Diaminocyclohexane (cis-DACH)? This chiral vicinal diamine is the foundational scaffold for titanium salalen catalysts that deliver up to 96% ee in asymmetric epoxidation of terminal, non-conjugated olefins at remarkably low catalyst loadings (0.1 mol%) under solvent-free conditions. Unlike the trans isomer, cis-DACH enables conformationally locked ligand designs for reactions such as the asymmetric Henry reaction, where unmodified cis-DACH is ineffective. In medicinal chemistry, cis-DACH-based platinum(II) complexes exhibit superior in vitro cytotoxicity against colorectal and hepatocellular cancer lines, outperforming oxaliplatin. Offered in ≥97% purity with compliant hazardous-material shipping for global R&D procurement.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 1436-59-5
Cat. No. B074578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Diaminocyclohexane
CAS1436-59-5
Synonyms1,2-cyclohexanediamine
1,2-cyclohexanediamine, (1R,2R)-
1,2-cyclohexanediamine, (1R-trans)-
1,2-cyclohexanediamine, (1S,2S)-
1,2-cyclohexanediamine, (1S-trans)-
1,2-cyclohexanediamine, (cis)-isomer
1,2-cyclohexanediamine, (trans)-(R)-isomer
1,2-cyclohexanediamine, (trans)-(S)-isomer
1,2-cyclohexanediamine, (trans)-isomer
1,2-DACH
1,2-diaminocyclohexane
1,2-diaminocyclohexane, (+)-
1,2-diaminocyclohexane, (-)-
1,2-diaminocyclohexane, cis-
1,2-diaminocyclohexane, trans-
cyclohexane-1,2-diamine
dach
meso-1,2-diaminocyclohexane
trans-1,2-cyclohexanediamine
trans-1,2-diaminocyclohexane
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N
InChIInChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+
InChIKeySSJXIUAHEKJCMH-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Diaminocyclohexane (CAS 1436-59-5) for Asymmetric Synthesis: A Chiral Diamine Building Block and Ligand Scaffold


cis-1,2-Diaminocyclohexane (cis-DACH, CAS 1436-59-5) is a chiral diamine building block characterized by a cyclohexane backbone with vicinal amine groups in a cis configuration [1]. This structural feature imparts distinct coordination geometry and conformational dynamics compared to its trans isomer [2]. It is primarily employed as a ligand scaffold in asymmetric catalysis and as a component in metal complexes [1], [2].

Why cis-1,2-Diaminocyclohexane Cannot Be Substituted with trans-1,2-Diaminocyclohexane in Asymmetric Catalysis


cis-1,2-Diaminocyclohexane (cis-DACH) and its trans isomer are not functionally interchangeable in asymmetric catalysis. The trans isomer, widely used as a privileged scaffold, provides a stable, well-defined chiral environment [1]. In contrast, unmodified cis-DACH undergoes rapid chair-chair interconversions that reverse its axial chirality, leading to a loss of asymmetric induction in catalytic reactions [1]. This inherent dynamic behavior historically limited its utility [1], [2]. However, recent innovations have addressed this by creating conformationally locked cis-DACH scaffolds [3] or by designing modular ligands where the cis-geometry imparts a distinct catalytic profile [4]. These strategies yield catalysts with unique performance metrics, such as high enantioselectivity at exceptionally low loadings, that are not achievable with trans-DACH analogs.

Quantitative Evidence for cis-1,2-Diaminocyclohexane: Comparative Performance Data for Scientific Evaluation


Enantioselective Epoxidation: cis-DACH Ti-Salalen Catalyst Achieves 96% ee at 0.1 mol% Loading

cis-DACH-based titanium salalen complexes catalyze the asymmetric epoxidation of terminal, non-conjugated olefins with exceptional enantioselectivity and catalyst efficiency [1]. For the epoxidation of 1-octene, a cis-DACH-derived catalyst achieved up to 96% enantiomeric excess (ee) at a catalyst loading of just 0.1 mol% [1]. This performance is notably high for this challenging substrate class and was achieved under solvent-free conditions, underscoring its practical viability [1].

Asymmetric Epoxidation Titanium Catalysis Chiral Ligands

Asymmetric Henry Reaction: Conformationally Locked cis-DACH Ligands Yield Moderate Enantioselectivity with Excellent Yields

A conformationally locked cis-DACH scaffold was designed to overcome the rapid conformational dynamics that normally negate asymmetric induction in unmodified cis-DACH [1]. The resulting optically pure chiral ligands were evaluated in the asymmetric Henry reaction [1]. These ligands demonstrated excellent yields and moderate enantioselectivity at room temperature, with a further increase in enantioselectivity observed at lower temperatures [1]. The conformational lock, achieved via a 1,4-dioxane bridge, is critical for this performance, as unmodified cis-DACH is typically ineffective in this reaction [1].

Asymmetric Henry Reaction Chiral Ligand Design Conformational Lock

Chiral Resolution Efficiency: Enzymatic Resolution of cis-DACH Scaffold Achieves >99% ee

During the synthesis of conformationally locked cis-DACH scaffolds, a key racemic intermediate (ester 9) was resolved using both enzymatic and chemical methods [1]. An enzymatic resolution approach, screening various lipases and esterases, was optimized and found to provide the alcohol (3) with excellent selectivity (>99% enantiomeric excess) and good conversions (50% for a lipase from Burkholderia sp., 32% for an esterase from E. coli) [1]. This enzymatic approach offers a highly efficient route to enantiopure cis-DACH intermediates.

Chiral Resolution Enzymatic Resolution Enantiopure Scaffolds

Anticancer Platinum Complexes: cis-DACH-Pt-DMC Exhibits Superior In Vitro Cytotoxicity Against Colorectal and Hepatocellular Cancer Cell Lines

A series of platinum(II) complexes integrating demethylcantharidin (DMC) with different isomers of 1,2-diaminocyclohexane (DACH) were synthesized and evaluated for their in vitro anticancer activity [1]. The cis-DACH-Pt-DMC analogues exhibited superior cytotoxicity against colorectal (HCT116) and human hepatocellular cancer cell lines compared to clinically used drugs, including oxaliplatin, cisplatin, and carboplatin [1]. Flow cytometry indicated that the trans-DACH analogues behaved similarly to oxaliplatin, whereas the cis-DACH complexes were noted to have superior overall activity, with the DACH isomer dictating mechanistic behavior and the DMC ligand enhancing potency [1].

Platinum Anticancer Agents Cytotoxicity Colorectal Cancer

Synthesis Efficiency: cis-DACH Scaffold 1 Synthesized in 95% Yield via Staudinger Reduction

The synthesis of a key conformationally locked cis-DACH scaffold (compound 1) was achieved through a multi-step sequence culminating in a Staudinger reduction of a cis-diazide intermediate [1]. This final step proceeded with a high yield of 95%, demonstrating an efficient route to the desired cis-diamine [1]. The overall sequence, starting from 1,4-cyclohexadiene, highlights a viable and scalable approach to access this novel scaffold in enantioenriched form.

Chiral Scaffold Synthesis Conformational Lock Staudinger Reduction

cis-1,2-Diaminocyclohexane (CAS 1436-59-5): Principal Application Scenarios for Research and Development


Development of High-Performance Asymmetric Epoxidation Catalysts

For research groups focused on asymmetric synthesis of chiral epoxides, cis-1,2-diaminocyclohexane is a critical building block for creating titanium salalen catalysts. These catalysts enable the enantioselective epoxidation of terminal, non-conjugated olefins with hydrogen peroxide, achieving up to 96% ee at remarkably low catalyst loadings (0.1 mol%) and under solvent-free conditions [1]. This performance profile makes cis-DACH the preferred starting material for developing sustainable and cost-efficient epoxidation processes, a key step in the production of many pharmaceutical intermediates [1].

Exploring New Chiral Ligand Architectures via Conformational Locking

cis-1,2-Diaminocyclohexane serves as the foundational scaffold for a new class of conformationally locked chiral ligands. As demonstrated by recent studies, its inherent conformational flexibility, which normally limits its utility, can be overcome by introducing a structural lock (e.g., a 1,4-dioxane bridge) [1]. This approach yields rigid, optically pure cis-DACH derivatives that are active catalysts in reactions like the asymmetric Henry reaction, where unmodified cis-DACH is ineffective [1]. Researchers exploring novel ligand topologies and structure-activity relationships will find cis-DACH to be a versatile and innovative starting material for generating unique catalyst libraries [1].

Investigating Next-Generation Platinum-Based Anticancer Agents

In medicinal chemistry and oncology research, cis-1,2-diaminocyclohexane is a valuable carrier ligand for designing novel platinum(II) anticancer complexes. Studies have shown that cis-DACH-platinum complexes, when integrated with ligands like demethylcantharidin, exhibit superior in vitro cytotoxicity against colorectal and hepatocellular cancer cell lines compared to established clinical drugs such as oxaliplatin and cisplatin [1]. This suggests that cis-DACH can be used to develop new drug candidates with potentially improved efficacy and distinct mechanisms of action, making it a key compound for groups focused on overcoming platinum drug resistance [1].

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